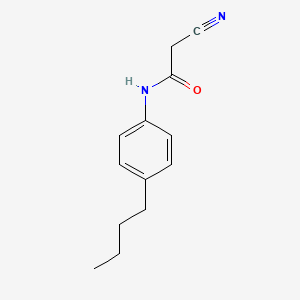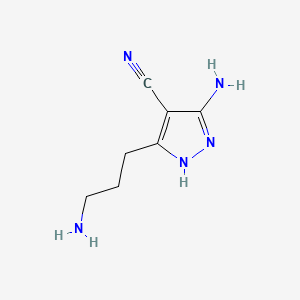
3-(1,3-Benzoxazol-2-yl)propanoic acid
Overview
Description
3-(1,3-Benzoxazol-2-yl)propanoic acid, also known as 3-BPA, is an organic compound that is widely used in the field of scientific research. It is a white, crystalline solid with a molecular weight of 202.2 g/mol and a melting point of about 213 °C. 3-BPA is used in a variety of applications, including the synthesis of other compounds, as a buffer in biochemical assays, and as a reagent in organic synthesis.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Derivatives: Research has focused on the synthesis of various derivatives of 2-oxo-3H-benzoxazole, demonstrating their potential for analgesic and anti-inflammatory properties. These studies include the development of compounds like 4-(5-Chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives (Gülcan et al., 2003).
- Photophysical Property Studies: Investigations into the photophysical properties of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives, highlighting their potential in fluorescent applications and antimicrobial activity (Phatangare et al., 2013).
- Molecular Geometry Analysis: Detailed studies on the molecular geometry and vibrational frequencies of specific benzoxazole derivatives, contributing to a deeper understanding of their structural properties (Arslan et al., 2007).
Biological Activity and Applications
- Antimicrobial Activity: Research has been conducted on the synthesis and evaluation of benzoxazole derivatives for their antimicrobial properties, demonstrating significant activity against various bacterial strains (Zhang et al., 2017).
- Biochemical Interactions: Studies include the docking of benzoxazole derivatives with enzymes like triosephosphate isomerase, providing insights into their potential biological effects and trypanocidal activity (Sandoval et al., 2013).
Chemical Reactions and Processes
- Novel Synthesis Methods: Innovative synthesis methods for compounds like pyrido[2,3-d]pyrimidines and benzoxazolylethylpyrimidine have been developed using 3-(2-phenylpyrimidin-5-yl)propanoic acids, showcasing the versatility of benzoxazole derivatives in chemical reactions (Harutyunyan et al., 2015).
- Coordination Compounds Analysis: Studies on the structural analysis and coordination compounds of benzoxazole-related amines, highlighting their potential in creating novel coordination complexes (Téllez et al., 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Like other benzoxazole derivatives, it may interact with various enzymes or receptors in the body, leading to changes in cellular function .
Biochemical Pathways
Other benzoxazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in bacteria .
Pharmacokinetics
Its molecular weight (19119 g/mol) suggests that it may be well-absorbed in the body . Its stability at room temperature indicates that it may have a reasonable half-life within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(1,3-Benzoxazol-2-yl)propanoic acid. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .
Biochemical Analysis
Biochemical Properties
3-(1,3-Benzoxazol-2-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can significantly impact metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may impact the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby altering the flow of metabolites through metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell .
properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPQHVOTDIAYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368778 | |
| Record name | 3-(1,3-benzoxazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78757-00-3 | |
| Record name | 3-(1,3-benzoxazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-benzoxazol-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)






![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)




